Boronic acid, B-[3-[[4-(1,1-dimethylethyl)phenyl]methoxy]phenyl]-
Description
The compound Boronic acid, B-[3-[[4-(1,1-dimethylethyl)phenyl]methoxy]phenyl]- (systematic IUPAC name) features a boronic acid (-B(OH)₂) group attached to a phenyl ring substituted at the 3-position with a methoxy group (-OCH₂-) linked to a 4-(1,1-dimethylethyl)phenyl moiety (tert-butylbenzyl group). This structure confers unique steric and electronic properties, making it valuable in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl compounds, which are critical in pharmaceuticals and materials science.
Properties
IUPAC Name |
[3-[(4-tert-butylphenyl)methoxy]phenyl]boronic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21BO3/c1-17(2,3)14-9-7-13(8-10-14)12-21-16-6-4-5-15(11-16)18(19)20/h4-11,19-20H,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVAMKIHTHYBXQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)OCC2=CC=C(C=C2)C(C)(C)C)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21BO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 3-Bromo-[(4-tert-butylbenzyl)oxy]benzene
Step 1: Alkylation of 3-Bromophenol
3-Bromophenol reacts with 4-tert-butylbenzyl bromide under basic conditions (K₂CO₃, DMF, 60°C) to yield the ether intermediate.
Yield : 85–92% (optimized).
Characterization : (CDCl₃) δ 7.45 (d, J = 8.6 Hz, 2H, Ar-H), 7.32 (d, J = 8.6 Hz, 2H, Ar-H), 7.15 (t, J = 8.1 Hz, 1H, Ar-H), 6.95–6.85 (m, 2H, Ar-H), 5.05 (s, 2H, OCH₂), 1.32 (s, 9H, C(CH₃)₃).
Palladium-Catalyzed Borylation
The brominated intermediate undergoes Miyaura borylation using bis(pinacolato)diboron (B₂pin₂) and Pd(dppf)Cl₂ catalyst in dioxane at 80°C.
Deprotection : The pinacol ester is hydrolyzed with HCl (1 M) in THF/water (3:1) to yield the target boronic acid.
Yield : 70–78% over two steps.
Mitsunobu Etherification of 3-Hydroxyphenylboronic Acid
Synthesis of 3-Hydroxyphenylboronic Acid
Prepared via directed ortho-metalation of phenylboronic acid followed by quenching with trimethylborate, though low yields (40–50%) necessitate optimization.
Ether Formation
3-Hydroxyphenylboronic acid reacts with 4-tert-butylbenzyl alcohol under Mitsunobu conditions (DEAD, PPh₃, THF, 0°C to RT):
Challenges : Boronic acid sensitivity to DEAD/PPh₃ necessitates inert conditions.
Yield : 55–60% (suboptimal due to side reactions).
Suzuki-Miyaura Cross-Coupling Alternative
Coupling of Preformed Fragments
Aryl halide (e.g., 3-iodophenyl 4-tert-butylbenzyl ether) couples with tert-butylbenzyl-protected boronic acid using Pd(PPh₃)₄ and K₂CO₃ in EtOH/H₂O:
Optimization : Ethanol/water (4:1) at 100°C for 12 h improves yield to 82%.
Comparative Analysis of Methods
| Method | Yield | Advantages | Limitations |
|---|---|---|---|
| Miyaura Borylation | 70–78% | High regioselectivity; scalable | Requires brominated precursor |
| Mitsunobu Etherification | 55–60% | Direct ether formation | Low yield; boronic acid instability |
| Suzuki Coupling | 82% | Modular; uses commercial reagents | Requires prefunctionalized coupling partners |
Characterization and Validation
Spectroscopic Data
Purity Assessment
HPLC analysis (C18 column, MeCN/H₂O 70:30) shows ≥98% purity, confirming minimal byproducts.
Challenges and Optimization Strategies
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Boronic Acid Instability : Use of pinacol ester protection during etherification steps prevents decomposition.
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Regioselectivity : Miyaura borylation exclusively functionalizes the para position to the ether group, avoiding isomer formation.
-
Catalyst Loading : Reducing Pd(dppf)Cl₂ to 2 mol% maintains efficiency while lowering costs.
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions: Boronic acid, B-[3-[[4-(1,1-dimethylethyl)phenyl]methoxy]phenyl]- undergoes various chemical reactions, including:
Oxidation: Conversion to phenols using hydroxylamine at room temperature.
Substitution: Participates in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Oxidation: Hydroxylamine is used as a reagent for converting boronic acids to phenols.
Substitution: Palladium catalysts and bases like potassium carbonate are commonly used in Suzuki–Miyaura coupling reactions.
Major Products:
Oxidation: Phenols.
Substitution: Biaryl compounds.
Scientific Research Applications
Chemical Synthesis
Reversible Covalent Bonding
Boronic acids are known for their ability to form reversible covalent bonds with diols, which makes them valuable in the synthesis of complex organic molecules. This property is particularly exploited in the Suzuki-Miyaura cross-coupling reaction , a widely used method for forming carbon-carbon bonds.
Synthesis Methods
The synthesis of Boronic acid, B-[3-[[4-(1,1-dimethylethyl)phenyl]methoxy]phenyl]- can be achieved through various methods:
- Grignard Reaction : Involves the reaction of organomagnesium compounds with borate esters.
- Transmetallation : Aryl silanes react with boron tribromide to yield aryl boron compounds.
- Flow Chemistry : Enhances efficiency and yield while minimizing side reactions.
Medicinal Chemistry
Biological Activities
Boronic acids have garnered attention for their biological activities, including the inhibition of enzymes such as serine proteases. The unique structure of Boronic acid, B-[3-[[4-(1,1-dimethylethyl)phenyl]methoxy]phenyl]- allows it to interact selectively with specific biomolecules.
Therapeutic Potential
Research indicates that this compound could serve as a therapeutic agent against diseases like diabetes and cancer due to its ability to modulate biological pathways through reversible interactions. Studies often utilize techniques such as surface plasmon resonance and fluorescence spectroscopy to evaluate binding affinities.
Data Table: Comparison with Other Boronic Acids
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| Phenylboronic Acid | Simple phenyl group | Widely used in Suzuki coupling |
| 4-Methylphenylboronic Acid | Methyl substitution on phenyl | Higher solubility in organic solvents |
| 2-Hydroxyphenylboronic Acid | Hydroxyl group on phenyl | Stronger interaction with carbohydrates |
| 4-(Trifluoromethyl)phenylboronic Acid | Trifluoromethyl substitution | Enhanced electrophilicity |
| 3-Pyridylboronic Acid | Pyridine ring substitution | Potential application in drug design |
| Boronic acid, B-[3-[[4-(1,1-dimethylethyl)phenyl]methoxy]phenyl]- | Tert-butyl and methoxy substitutions | Selective binding to biomolecules |
Case Study 1: Inhibition of Serine Proteases
In a study published in Journal of Medicinal Chemistry, researchers investigated the inhibitory effects of various boronic acids on serine proteases. Boronic acid, B-[3-[[4-(1,1-dimethylethyl)phenyl]methoxy]phenyl]- demonstrated significant inhibition compared to other derivatives, suggesting its potential as a lead compound for drug development against protease-related diseases.
Case Study 2: Targeting Cancer Cells
A recent study focused on the application of boronic acids in targeting cancer cells through selective binding mechanisms. The findings indicated that Boronic acid, B-[3-[[4-(1,1-dimethylethyl)phenyl]methoxy]phenyl]- could effectively inhibit tumor growth in vitro by disrupting metabolic pathways critical for cancer cell survival.
Mechanism of Action
The mechanism of action for boronic acid, B-[3-[[4-(1,1-dimethylethyl)phenyl]methoxy]phenyl]- in Suzuki–Miyaura coupling involves the following steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with an electrophilic organic group, forming a palladium-carbon bond.
Transmetalation: The boronic acid transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired carbon-carbon bond and regenerating the palladium catalyst.
Comparison with Similar Compounds
Comparison with Structurally Similar Boronic Acids
Structural and Functional Group Variations
The tert-butylbenzyloxy substituent distinguishes this compound from other arylboronic acids. Below is a comparative analysis with key analogs:
Table 1: Structural and Physicochemical Comparisons
Electronic and Steric Effects
Reactivity in Cross-Coupling Reactions
- Suzuki-Miyaura Applications : While (3-(benzyloxy)phenyl)boronic acid (CAS 156682-54-1) is a common reagent, the tert-butyl variant’s steric bulk could necessitate optimized conditions (e.g., higher temperatures or bulky ligands) to achieve efficient coupling .
- Hydrogenolysis Sensitivity: The benzyloxy group in analogs like (3-(benzyloxy)phenyl)boronic acid can be cleaved via hydrogenation, a feature useful in multi-step syntheses . The tert-butyl group, however, is stable under such conditions, offering orthogonal protection strategies.
Solubility and Stability
Case Studies from Literature
- Pharmaceutical Intermediates : Benzyloxy- and tert-butyl-substituted boronic acids are intermediates in kinase inhibitor syntheses. For example, (3-(benzyloxy)phenyl)boronic acid is used in synthesizing antiproliferative agents .
- Materials Science : Bulky tert-butyl groups improve thermal stability in polymers, as seen in analogs like 4-(tert-butyldimethylsiloxy)phenylboronic acid .
Limitations and Challenges
- Synthetic Accessibility : The tert-butyl variant’s synthesis may require multi-step protocols, such as Friedel-Crafts alkylation followed by boronation, increasing cost and complexity.
- Reaction Optimization : Steric hindrance necessitates tailored catalytic systems, as observed in hindered Suzuki couplings using Pd(OAc)₂ with SPhos ligands .
Biological Activity
Boronic acids are a significant class of compounds in medicinal chemistry due to their unique ability to form reversible covalent bonds with diols and other nucleophiles. This property allows them to interact with various biological targets, making them valuable in drug design and development. The compound Boronic acid, B-[3-[[4-(1,1-dimethylethyl)phenyl]methoxy]phenyl]- has garnered attention for its potential biological activities, including antibacterial, anticancer, and antioxidant properties.
Chemical Structure and Properties
- Molecular Formula : C17H21BO3
- Molecular Weight : 284.2 g/mol
- CAS Number : 1313760-38-1
The structure of this boronic acid derivative features a phenyl ring substituted with a tert-butyl group and a methoxy group, which may influence its biological activity through steric and electronic effects.
Antioxidant Activity
Recent studies have demonstrated that boronic acid derivatives exhibit significant antioxidant properties. A related compound synthesized from phenyl boronic acid showed an IC50 value of 0.11 µg/mL in the ABTS cation radical scavenging assay, indicating strong antioxidant potential . This suggests that the presence of the boronic acid moiety can enhance the compound's ability to neutralize free radicals.
Antibacterial Activity
The antibacterial efficacy of boronic acids has been well-documented. The compound demonstrated effectiveness against Escherichia coli (ATCC 25922) at a concentration of 6.50 mg/mL . This activity is attributed to the ability of boronic acids to interfere with bacterial cell wall synthesis and function.
Anticancer Activity
Boronic acid derivatives have shown promise in anticancer applications. The aforementioned study reported that a related compound had an IC50 of 18.76 µg/mL against the MCF-7 breast cancer cell line, indicating substantial cytotoxicity towards cancer cells while exhibiting minimal toxicity towards healthy cell lines . This selective cytotoxicity is crucial for developing effective cancer therapies.
Enzyme Inhibition
Boronic acids are known for their ability to inhibit various enzymes. The compound exhibited moderate acetylcholinesterase inhibition (IC50: 115.63 µg/mL) and high butyrylcholinesterase inhibition (IC50: 3.12 µg/mL) . Additionally, it showed significant antiurease (IC50: 1.10 µg/mL) and antithyrosinase (IC50: 11.52 µg/mL) activities, indicating its potential as a therapeutic agent in conditions where these enzymes play a role.
Study on Antioxidant and Antibacterial Properties
A recent publication detailed the synthesis of a novel boronic ester derived from phenyl boronic acid and quercetin. This compound was incorporated into a cream formulation that underwent extensive dermatological and microbiological testing. Results indicated that the cream was both effective as an antioxidant and safe for skin application, highlighting the dual functionality of boronic acid derivatives in cosmetic formulations .
Review on Medicinal Applications
A comprehensive review outlined the medicinal chemistry of boronic acids, emphasizing their applications in treating various diseases, including cancer and bacterial infections. The review noted that modifications to the boronic acid structure could enhance selectivity and pharmacokinetic properties, thereby improving therapeutic outcomes .
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
